

the chemical structure and properties of Zolantidine

Author: BenchChem Technical Support Team. Date: December 2025

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Zolantidine: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zolantidine (SK&F 95282) is a potent and selective histamine H₂ receptor antagonist renowned for its ability to penetrate the central nervous system. Developed by Smith, Kline & French, this benzothiazole derivative has served as a valuable pharmacological tool for investigating the physiological and pathological roles of histamine in the brain.[1] This technical guide provides a comprehensive overview of **Zolantidine**'s chemical structure, physicochemical and biological properties, and the experimental methodologies used to characterize this compound.

Chemical Structure and Properties

Zolantidine is chemically designated as N-[3-[3-(piperidin-1-ylmethyl)phenoxy]propyl]-1,3-benzothiazol-2-amine.[1] It is a member of the piperidines and benzothiazoles.

Physicochemical Properties

A summary of the key physicochemical properties of **Zolantidine** and its dimaleate salt are presented in Table 1.



Property	Value	Source	
Zolantidine (Base)			
IUPAC Name	N-[3-[3-(piperidin-1-ylmethyl)phenoxy]propyl]-1,3-benzothiazol-2-amine	[1]	
Chemical Formula	C22H27N3OS	[1]	
Molar Mass	381.54 g⋅mol ⁻¹	[1]	
CAS Number	104076-38-2	[1][2]	
PubChem CID	91769	[1][2]	
Zolantidine Dimaleate			
Chemical Formula	C22H27N3OS·2C4H4O4		
Molecular Weight	613.68		
Solubility	Soluble to 100 mM in water		
Storage	Desiccate at +4°C		

Biological Properties

Zolantidine is a potent and selective antagonist of the histamine H₂ receptor.[1][3] A key characteristic of **Zolantidine** is its ability to penetrate the blood-brain barrier, achieving a brain concentration greater than the plateau blood concentration in rats, with a brain/blood ratio of 1.45.[3][4] This property makes it a valuable tool for studying the central nervous system effects of H₂ receptor blockade. **Zolantidine** has been shown to be at least 30-fold more potent at H₂ receptors than at other peripheral and central receptors investigated.[1][3]

The biological activity of **Zolantidine** has been quantified in various in vitro preparations, as summarized in Table 2.

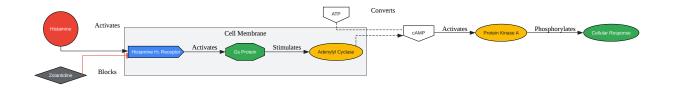


Assay	Tissue/Prepara tion	Parameter	Value	Source
H ₂ Receptor Antagonism	Guinea-pig atrium	pA ₂	7.46	[3][4]
H ₂ Receptor Antagonism	Rat uterus	pA ₂	7.26	[3][4]
Histamine- stimulated Adenylate Cyclase Inhibition	Guinea-pig brain	рКі	7.3	[3][4]
Dimaprit- stimulated cAMP Accumulation	Guinea-pig brain	approx. pA₂	7.63	[3][4]
[³ H]-tiotidine Binding Competition	Guinea-pig brain	рКі	7.17	[3][4]

Mechanism of Action: Histamine H₂ Receptor Signaling Pathway

Zolantidine exerts its effects by competitively blocking the histamine H₂ receptor. This receptor is a G-protein coupled receptor (GPCR) that, upon activation by histamine, stimulates the Gs alpha subunit. This activation leads to the stimulation of adenylyl cyclase, which in turn increases the intracellular concentration of the second messenger cyclic AMP (cAMP). Elevated cAMP levels then activate Protein Kinase A (PKA), which phosphorylates downstream target proteins to elicit a cellular response. By blocking the H₂ receptor, **Zolantidine** prevents this signaling cascade.





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Histamine H₂ Receptor Signaling Pathway

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the pharmacological profile of **Zolantidine**.

[3H]-Tiotidine Competitive Binding Assay

This assay is used to determine the binding affinity of **Zolantidine** for the histamine H₂ receptor by measuring its ability to compete with the radiolabeled H₂ receptor antagonist, [³H]-tiotidine.

Methodology:

- Membrane Preparation: Guinea pig brain cortex is homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged. The resulting pellet is washed and resuspended in fresh buffer to a final protein concentration of approximately 1 mg/mL.
- Binding Reaction: In a final volume of 250 μL, the following are incubated:
 - 100 μL of membrane preparation
 - 50 μL of [³H]-tiotidine (at a concentration near its Kd, e.g., 2-5 nM)
 - 50 μL of various concentrations of **Zolantidine** or vehicle (for total binding)

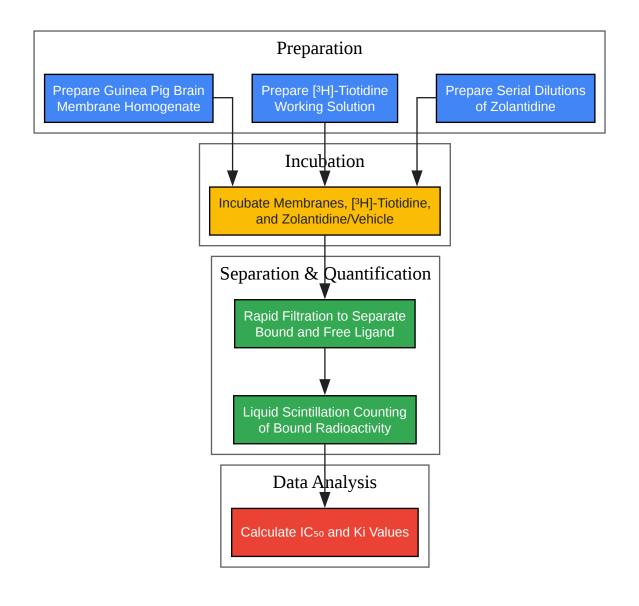






- For non-specific binding determination, a high concentration of a non-labeled H₂ antagonist (e.g., 10 μM tiotidine) is used instead of **Zolantidine**.
- Incubation: The reaction mixtures are incubated at a controlled temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
- Termination and Filtration: The binding reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. The filters are washed rapidly with ice-cold buffer to remove unbound radioligand.
- Scintillation Counting: The filters are placed in scintillation vials with scintillation cocktail, and the radioactivity is quantified using a liquid scintillation counter.
- Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The concentration of **Zolantidine** that inhibits 50% of the specific binding of [³H]-tiotidine (IC₅₀) is determined by non-linear regression analysis of the competition curve. The equilibrium dissociation constant (Ki) for **Zolantidine** is then calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.





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Competitive Radioligand Binding Assay Workflow

Functional Assay: cAMP Accumulation

This assay measures the functional antagonism of **Zolantidine** by quantifying its ability to inhibit histamine-stimulated accumulation of intracellular cyclic AMP (cAMP).

Methodology:

• Cell Culture: A suitable cell line endogenously or recombinantly expressing the histamine H₂ receptor (e.g., CHO-K1 cells) is cultured to an appropriate confluency.



- Cell Preparation: Cells are harvested and resuspended in a physiological buffer (e.g., HBSS)
 containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) to prevent the degradation of
 cAMP.
- Antagonist Pre-incubation: Cells are pre-incubated with various concentrations of Zolantidine or vehicle for a defined period (e.g., 15-30 minutes) at 37°C.
- Agonist Stimulation: Histamine (at a concentration that elicits a submaximal response, e.g., EC₈₀) is added to the cell suspension and incubated for a further period (e.g., 15-30 minutes) at 37°C to stimulate cAMP production.
- Cell Lysis and cAMP Quantification: The reaction is stopped, and the cells are lysed. The intracellular cAMP concentration is then measured using a commercially available assay kit, such as a competitive immunoassay (e.g., HTRF, ELISA) or a reporter gene assay.
- Data Analysis: The concentration-response curve for **Zolantidine**'s inhibition of the histamine-stimulated cAMP response is plotted. The IC₅₀ value is determined, and the Schild equation can be used to calculate the pA₂ value, which represents the negative logarithm of the molar concentration of the antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.

Conclusion

Zolantidine is a well-characterized, potent, and selective histamine H₂ receptor antagonist with the significant advantage of being able to penetrate the central nervous system. Its properties have made it an indispensable tool in neuroscience research for elucidating the roles of central histamine H₂ receptors in various physiological and pathological processes. The experimental protocols detailed in this guide provide a framework for the continued investigation and characterization of **Zolantidine** and other H₂ receptor modulators.

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- To cite this document: BenchChem. [the chemical structure and properties of Zolantidine]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b012382#the-chemical-structure-and-properties-of-zolantidine]

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